1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of indole, thiophene, and urea functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: Indole derivatives, thiophene derivatives, and isocyanates.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for each step.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with modified hydrogenation states.
Substitution Products: Substituted derivatives with new functional groups replacing original ones.
Scientific Research Applications
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: Lacks the 1-methyl group on the indole ring.
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(furan-2-ylmethyl)urea: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-20-11-14(13-6-2-3-7-15(13)20)16(21)10-19-17(22)18-9-12-5-4-8-23-12/h2-8,11,16,21H,9-10H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESGQEANCNTPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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